molecular formula C10H10N2O2 B126986 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol CAS No. 151920-57-9

1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol

Cat. No. B126986
M. Wt: 190.2 g/mol
InChI Key: ICDBMRIILLFXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol, also known as norbadione A, is a natural pigment found in certain fungi and bacteria. This compound has attracted significant attention due to its potential applications in various fields, including food science, medicine, and materials science.

Scientific Research Applications

Norbadione A has various scientific research applications. It has been investigated for its potential as an antioxidant, antimicrobial, anticancer, and anti-inflammatory agent. Studies have shown that 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has strong antioxidant activity and can scavenge free radicals, which can cause oxidative stress and damage to cells. Norbadione A has also been shown to have antimicrobial activity against various bacteria and fungi, including antibiotic-resistant strains. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Mechanism Of Action

The mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in oxidative stress and inflammation. Norbadione A has also been shown to interact with DNA, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

Norbadione A has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been shown to have antioxidant activity, which can protect cells from oxidative stress and damage.

Advantages And Limitations For Lab Experiments

Norbadione A has several advantages and limitations for lab experiments. One advantage is that it is a natural compound, which may make it safer and more acceptable for use in various applications. Norbadione A also has various potential applications, which may make it a useful tool for researchers. However, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is a complex compound, which may make it difficult to synthesize or isolate in large quantities. In addition, the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to investigate its potential as an anti-inflammatory agent in vivo, as well as its potential applications in the treatment of other inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A, which may lead to the development of new drugs and therapies.

Synthesis Methods

Norbadione A can be synthesized using various methods, including fermentation, chemical synthesis, and biosynthesis. Fermentation is the most common method used for producing 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. This method involves the cultivation of fungi or bacteria that naturally produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A in a suitable medium. Chemical synthesis involves the use of chemical reactions to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from simple starting materials. Biosynthesis involves the use of enzymes to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from precursor molecules.

properties

CAS RN

151920-57-9

Product Name

1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

2-ethenyl-1-methylbenzimidazole-4,7-diol

InChI

InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3

InChI Key

ICDBMRIILLFXLX-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C=CC(=C21)O)O)C=C

Canonical SMILES

CN1C(=NC2=C(C=CC(=C21)O)O)C=C

synonyms

1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI)

Origin of Product

United States

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